molecular formula C13H17ClN2O4S2 B2426193 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1796969-87-3

2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2426193
CAS No.: 1796969-87-3
M. Wt: 364.86
InChI Key: WBBKMAWLAQTULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound featuring a piperidine ring substituted with a 5-chlorothiophene-2-carbonyl group and a sulfonyl-N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the 5-Chlorothiophene-2-Carbonyl Group: This step involves the acylation of the piperidine intermediate with 5-chlorothiophene-2-carbonyl chloride under basic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The sulfonyl group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and inflammation.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid: Similar in structure but lacks the sulfonyl-N-methylacetamide moiety.

    2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}-6-methylpyridine: Contains a similar piperidine and chlorothiophene structure but with different functional groups.

Uniqueness

The uniqueness of 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S2/c1-15-12(17)8-22(19,20)9-4-6-16(7-5-9)13(18)10-2-3-11(14)21-10/h2-3,9H,4-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKMAWLAQTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.